molecular formula C14H20O9 B12291287 Tetraacetyl 2,5-anhydro-D-mannitol

Tetraacetyl 2,5-anhydro-D-mannitol

Cat. No.: B12291287
M. Wt: 332.30 g/mol
InChI Key: LRVQZSOYVOEEPQ-UHFFFAOYSA-N
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Description

Tetraacetyl 2,5-anhydro-D-mannitol is an organic compound derived from 2,5-anhydro-D-mannitol It is characterized by the presence of four acetyl groups attached to the 2,5-anhydro-D-mannitol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraacetyl 2,5-anhydro-D-mannitol typically involves the acetylation of 2,5-anhydro-D-mannitol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups on the 2,5-anhydro-D-mannitol molecule.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tetraacetyl 2,5-anhydro-D-mannitol undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2,5-anhydro-D-mannitol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2,5-anhydro-D-mannitol

    Oxidation: Corresponding carboxylic acids

    Substitution: Derivatives with substituted functional groups

Scientific Research Applications

Tetraacetyl 2,5-anhydro-D-mannitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetraacetyl 2,5-anhydro-D-mannitol involves its conversion to phosphorylated metabolites in cells. These metabolites interact with enzymes involved in carbohydrate metabolism, such as phosphofructokinase and fructose 1,6-bisphosphatase . The compound’s effects on these enzymes can lead to alterations in metabolic pathways, influencing processes like gluconeogenesis and glycolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraacetyl 2,5-anhydro-D-mannitol is unique due to its acetylated structure, which imparts different chemical properties and reactivity compared to its parent compound and other similar molecules. This acetylation enhances its stability and modifies its interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Tetraacetyl 2,5-anhydro-D-mannitol (TAM) is a derivative of 2,5-anhydro-D-mannitol (2,5-AM), a sugar alcohol that has garnered interest for its metabolic effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of TAM, focusing on its metabolic regulation, effects on feeding behavior, and implications in diabetes management.

  • Molecular Formula : C10_{10}H14_{14}O8_{8}
  • Molecular Weight : 290.21 g/mol
  • CAS Number : 65729-88-6

TAM functions primarily as a carbohydrate metabolism regulator. Its biological activity is largely attributed to its ability to inhibit gluconeogenesis and glycogenolysis in the liver. The following mechanisms have been identified:

  • Inhibition of Gluconeogenesis : TAM reduces glucose production from substrates such as lactate and pyruvate by inhibiting key enzymes involved in gluconeogenesis. Studies have shown that doses ranging from 100 to 200 mg/kg can lead to significant reductions in blood glucose levels (by 17% to 58%) in various animal models, including diabetic mice and rats .
  • Stimulation of Feeding Behavior : Research indicates that TAM may increase food intake by mimicking a fasting metabolic state. In rat studies, administration of TAM resulted in a dose-dependent increase in food consumption during the immediate hours post-administration . This effect is linked to changes in hepatic energy status and intracellular sodium levels, which may signal hunger .
  • Effects on Lipid Metabolism : TAM has been observed to elevate plasma ketone bodies and free fatty acids while decreasing plasma glucose levels . This suggests a shift towards lipid utilization for energy, which could be beneficial in managing conditions like obesity and type 2 diabetes.

Table 1: Summary of Biological Activities of this compound

ActivityEffect DescriptionReference
Gluconeogenesis InhibitionDecreases glucose production from lactate and pyruvate
Glycogenolysis InhibitionSuppresses glycogen breakdown in hepatocytes
Feeding Behavior StimulationIncreases food intake in fasting rats
Lipid Metabolism ModulationElevates plasma ketones and free fatty acids
Sodium RegulationAlters intracellular sodium levels in hepatocytes

Case Studies

  • Diabetes Management : A study involving streptozotocin-induced diabetic mice demonstrated that treatment with TAM significantly reduced hyperglycemia. The compound's ability to inhibit gluconeogenesis was pivotal in restoring normal glucose levels .
  • Feeding Behavior Analysis : In a controlled experiment with rats, TAM was administered prior to feeding sessions. Results indicated a marked increase in caloric intake compared to control groups receiving no treatment, suggesting its potential as an appetite stimulant .

Implications for Future Research

The biological activities of TAM highlight its potential utility in metabolic disorders, particularly diabetes and obesity management. Further investigations are warranted to explore:

  • Long-term effects of TAM on metabolic health.
  • Potential side effects or contraindications associated with its use.
  • Mechanistic studies focusing on its interaction with specific metabolic pathways.

Properties

IUPAC Name

[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVQZSOYVOEEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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